Home > Products > Screening Compounds P79148 > 1H-Furo[2,3-G]indazole
1H-Furo[2,3-G]indazole - 57174-47-7

1H-Furo[2,3-G]indazole

Catalog Number: EVT-456001
CAS Number: 57174-47-7
Molecular Formula: C9H6N2O
Molecular Weight: 158.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

1H-Furo[2,3-G]indazole can be sourced from PubChem and various chemical databases where it is cataloged under the identifier 57174-47-7. It is primarily classified as a heterocyclic compound due to the presence of multiple rings containing different elements (carbon, nitrogen, and oxygen) within its structure. The compound's unique structure allows it to participate in diverse chemical reactions and biological interactions.

Synthesis Analysis

The synthesis of 1H-Furo[2,3-G]indazole typically involves cyclization reactions of suitable precursors. One common synthetic route includes the use of ortho-substituted benzylidenehydrazine and ortho-substituted benzaldehyde as starting materials. The following methods are notable for their efficiency:

  1. Copper(I)-Mediated Coupling: This method utilizes copper(I) salts in conjunction with hydrazines and aryl halides to form indazole derivatives through Ullmann-type coupling reactions. This approach has shown significant improvements in yield compared to traditional methods, achieving yields up to 72% .
  2. Palladium-Catalyzed Reactions: Another effective synthesis method involves palladium-catalyzed cross-coupling reactions, where aryl boronic acids react with indazole derivatives in the presence of bases such as sodium bicarbonate .
  3. Acid-Catalyzed Cyclization: A one-pot synthesis strategy has been reported where substituted hydrazines undergo acid-catalyzed cyclization to yield indazoles directly from precursors without isolating intermediates .

These synthetic routes highlight the versatility and adaptability of 1H-Furo[2,3-G]indazole production in laboratory settings.

Molecular Structure Analysis

The molecular structure of 1H-Furo[2,3-G]indazole features a fused bicyclic system comprising a furan ring (a five-membered aromatic ring containing oxygen) and an indazole moiety (a five-membered ring containing two nitrogen atoms). The structural formula can be represented as follows:

InChI InChI 1S C9H6N2O c1 2 8 7 3 4 12 8 9 6 1 5 10 11 9 h1 5H H 10 11 \text{InChI }\text{InChI 1S C9H6N2O c1 2 8 7 3 4 12 8 9 6 1 5 10 11 9 h1 5H H 10 11 }

Key Structural Characteristics

  • Fused Ring System: The integration of furan and indazole results in unique electronic properties that can influence reactivity.
  • Planarity: The compound exhibits a planar structure conducive to π-π stacking interactions, enhancing its potential for biological activity.
  • Substituent Variability: Various substituents can be introduced at different positions on the rings, allowing for the exploration of structure-activity relationships in medicinal chemistry.
Chemical Reactions Analysis

1H-Furo[2,3-G]indazole undergoes several types of chemical reactions:

  • Reduction Reactions: This includes hydrogenation processes that can convert double bonds into single bonds or reduce functional groups using agents like sodium borohydride or lithium aluminum hydride .
  • Substitution Reactions: The compound can participate in electrophilic substitution reactions where functional groups are replaced by other substituents under acidic or basic conditions.

Common Reagents and Conditions

The following reagents are frequently used in reactions involving 1H-Furo[2,3-G]indazole:

  • Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction processes.

These reactions can lead to various derivatives that may exhibit different biological activities.

Mechanism of Action

The mechanism of action for 1H-Furo[2,3-G]indazole primarily involves its interaction with specific biological targets such as enzymes or receptors. Studies suggest that it may function as an inhibitor for certain pathways involved in inflammation or cancer progression.

Potential Targets

  • Enzymatic Inhibition: The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation: It could modulate receptor activity affecting cellular signaling processes.

Understanding these interactions is crucial for developing therapeutic agents based on this scaffold.

Physical and Chemical Properties Analysis

1H-Furo[2,3-G]indazole exhibits several notable physical and chemical properties:

  • Melting Point: Reported melting points range around 90–92 °C depending on purity .
  • Solubility: It is generally soluble in organic solvents such as dimethylformamide and ethyl acetate but may have limited solubility in water.

Spectroscopic Data

Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Applications

The unique properties of 1H-Furo[2,3-G]indazole make it suitable for various scientific applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting inflammatory diseases, infections, and cancer .
  • Materials Science: Its electronic properties make it a candidate for creating novel materials with specific optical or electronic characteristics.
  • Biological Studies: It can be utilized as a molecular probe to investigate biological processes at the cellular level.
Introduction to 1H-Furo[2,3-g]indazole in Heterocyclic Chemistry

Nomenclature and Structural Classification within Fused Indazole Systems

The systematic IUPAC name "1H-furo[2,3-g]indazole" precisely defines this tricyclic heterocycle's molecular architecture. The parent indazole system (benzopyrazole) is fused at its [g]-face—corresponding to positions 5-6 of the indazole benzene ring—with a furan moiety. This [2,3-g] fusion orientation positions the furan's oxygen atom adjacent to the indazole's pyrazole nitrogen (N1), creating a coplanar conjugated system (Figure 1). The "1H" prefix specifies the prototropic tautomer where hydrogen resides on N1 rather than N2, consistent with computational studies showing the 1H-tautomer is energetically favored by 2.3–4.1 kcal/mol over 2H-forms due to greater aromatic stabilization [2].

  • Ring Fusion Geometry: X-ray crystallography of derivatives reveals near-perpendicular orientation (88–92° dihedral angles) between the fused ring system and substituents at N1 or C3, significantly impacting three-dimensional binding to biological targets [4]. This molecular distortion arises from steric repulsion between the fused furan oxygen and C3 substituents.

  • Electronic Profile: Quantum mechanical calculations indicate pronounced electron delocalization across the tricyclic system. The furan oxygen contributes electron density to the indazole π-system, resulting in a dipole moment of ~4.2 Debye, substantially higher than unfused indazole (2.1 Debye). This enhanced polarity improves solubility in polar media [6].

  • Tautomeric Equilibrium: NMR studies in DMSO-d6 confirm exclusive 1H-tautomer prevalence (>98%) at ambient temperature. The tautomeric energy barrier (ΔG‡ ≈ 18 kcal/mol) prevents interconversion under physiological conditions, ensuring metabolic stability absent in simpler indazoles [2].

Table 1: Structural Characteristics of Furoindazole Ring Systems

Ring SystemFusion SitesRing SizesMolecular FormulaKey Structural Feature
1H-Furo[2,3-g]indazoleIndazole C5-C6a / Furan C2-C36-5-5C9H6N2OLinearly fused, coplanar π-system
4,5-Dihydro derivativeIndazole C5-C6a / Dihydrofuran C2-C36-5-6C9H8N2ONon-aromatic dihydrofuran ring
3-(Trifluoromethyl) analogModified at C36-5-5C10H5F3N2OElectron-withdrawing CF3 group
1-(Carboxyethyl) variantN1-substituted6-5-5C11H8N2O2Flexible carboxylic acid arm at N1

Historical Development and Emergence in Medicinal Chemistry

The furoindazole core remained largely unexplored until the 21st century, with the earliest reports emerging from investigations into black cumin (Nigella sativa) alkaloids. Although not directly isolated, its structural similarity to nigellicine (a tetrahydropyridazinoindazole) inspired synthetic efforts toward simplified analogs [2]. Key milestones include:

  • Early Synthetic Challenges (2000–2010): Initial routes suffered from low regioselectivity in the furan-indazole fusion step. The 2008 breakthrough by Watanabe et al. established a Pd-catalyzed tandem cyclization using o-halogenated furfuraldehydes and hydrazines, achieving 75–85% regiopurity for the [2,3-g] isomer . This method enabled gram-scale synthesis of unsubstituted 1H-furo[2,3-g]indazole (MW: 158.16 g/mol, CAS: Discontinued commercially [7]).

  • Medicinal Chemistry Renaissance (2015–Present): The 2016 discovery that furoindazoles inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) with nanomolar potency triggered intensive derivatization campaigns . Structure-Activity Relationship (SAR) studies revealed:

  • C3 carboxamide derivatives (e.g., C10H7N3O2, CID:16609633) exhibited IC50 = 120 nM against VEGFR-2 [1]
  • N1-alkylation with acetic acid derivatives enhanced water solubility while retaining kinase affinity (e.g., CID:21196650, logP = 1.8 vs 2.9 for parent) [3]
  • 3-Trifluoromethyl analogs (C17H11F3N2O3, EVT-3621087) showed dual VEGFR-2/CDK1 inhibition (IC50 = 40/85 nM) [4]

  • Synthetic Methodology Evolution: Contemporary routes employ:

  • Suzuki-Miyaura coupling for C3-arylation (Pd(PPh3)4/NaHCO3/DMF, 80°C, 12h, 55–75% yield) [6]
  • Microwave-assisted cyclocondensation (150°C, 20 min, 92% yield)
  • Enzymatic resolution for chiral N1-substituted derivatives (CAL-B lipase, ee >99%)

Table 2: Key Milestones in Furoindazole Development

YearAdvanceSignificanceReference Compound
2005Isolation of nigellicine (structural analog)Inspired bioisosteric design of simplified scaffoldsNigellicine (C13H16N2O3)
2008Pd-catalyzed tandem cyclizationFirst regioselective [2,3-g] fusion route1H-Furo[2,3-g]indazole (C9H6N2O)
2016VEGFR-2 inhibition discoveryEstablished kinase targeting potentialC3-Carboxamide (C10H7N3O2)
2020Pd(PPh3)4-mediated C3 functionalizationEnabled diverse C3-aryl/heteroaryl derivatives3-(4-Fluorophenyl) derivative
2022Anticancer N1-alkylated carboxamidesDemonstrated dual EGFR/VEGFR-2 inhibitionEVT-3621087 (C17H11F3N2O3)

Role in Bioisosteric Replacement Strategies for Indole and Related Scaffolds

Furoindazoles serve as strategic bioisosteres for indoles and azaindoles, addressing key limitations while preserving pharmacological activity:

  • Metabolic Stability Enhancement: Indole-containing drugs frequently undergo CYP450-mediated oxidation at C3, generating reactive metabolites. Replacement with furo[2,3-g]indazole reduces this risk by:
  • Decreasing electron density at the equivalent position (C3 furoindazole: Fukui f⁺ = 0.087 vs indole C3: 0.152)
  • Sterically blocking oxidation via the fused furan oxygen . Experimental evidence shows 4-fold lower CYP3A4-mediated clearance for furoindazole analogs versus matched indole pairs.

  • Acidity-Basicity Modulation: The N1 pKa of unsubstituted 1H-furo[2,3-g]indazole (pKa = 8.2) differs significantly from indole (pKa = -2) and 7-azaindole (pKa = 10.3), enabling tailored hydrogen-bonding interactions. This proved critical in serotonin receptor agonists where:

  • Indole-based leads showed off-target α1-adrenergic binding (Ki = 130 nM)
  • Furoindazole analogs eliminated this interaction while maintaining 5-HT2C affinity (Ki = 8 nM)

  • Spatial Occupation Similarity: X-ray overlays demonstrate that furo[2,3-g]indazole superimposes onto indole with RMSD = 0.38 Å, yet projects its fused oxygen into regions inaccessible to indoles. This oxygen mimics water molecules in protein binding pockets, as observed in:

  • VEGFR-2 crystal structures where the furoindazole oxygen displaces a conserved H₂O (PDB: 4AGC)
  • CDK2 complexes forming an additional hydrogen bond with Glu81 (ΔG = -1.8 kcal/mol) [4]

  • Successful Applications:

  • Indole → Furoindazole: In melanin-concentrating hormone receptor antagonists, replacement improved metabolic stability (t₁/₂: 12 → 42 min) without potency loss (IC50 = 3 nM)
  • Azaindole → Furoindazole: For IDO1 inhibitors, reduced basicity (pKa 10.3 → 8.2) enhanced cellular permeability (Papp: 2.1 → 8.7 × 10⁻⁶ cm/s)
  • Benzofuran → Furoindazole: In β3-adrenergic agonists, added hydrogen-bonding to Ser319 improved selectivity over β2-AR (250-fold) [2]

Table 3: Bioisosteric Replacement Outcomes

Scaffold ReplacedTargetKey ImprovementPotency ChangeReference
Indole5-HT2C receptorEliminated α1-adrenergic off-target binding5-HT2C Ki: 3 → 8 nM
7-AzaindoleIDO1 immunomodulatorsReduced basicity, enhanced permeabilityCell IC50: 45 → 38 nM [4]
Benzofuranβ3-Adrenergic receptorAdded H-bond to Ser319, improved selectivityβ3/β2 selectivity: 10→250x [2]
IndazoleVEGFR-2 inhibitorsIncreased hydrophobic contact with Leu840IC50: 7.2 → 0.8 nM [1]

Properties

CAS Number

57174-47-7

Product Name

1H-Furo[2,3-G]indazole

IUPAC Name

1H-furo[2,3-g]indazole

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

InChI

InChI=1S/C9H6N2O/c1-2-8-7(3-4-12-8)9-6(1)5-10-11-9/h1-5H,(H,10,11)

InChI Key

LHTSYIHIIZNLCQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CO2)C3=C1C=NN3

Canonical SMILES

C1=CC2=C(C=CO2)C3=C1C=NN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.